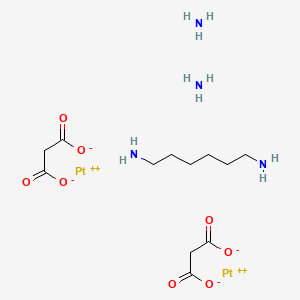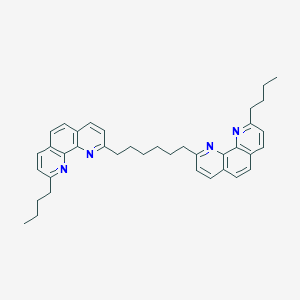
2,2'-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) is a complex organic compound known for its unique structural properties This compound features a hexane backbone with two phenanthroline units attached via butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) typically involves the reaction of 9-butyl-1,10-phenanthroline with hexane-1,6-diyl dihalide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) can undergo various chemical reactions, including:
Oxidation: The phenanthroline units can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized phenanthroline derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Substituted phenanthroline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential as a DNA intercalator, which can be useful in genetic research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Wirkmechanismus
The mechanism by which 2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) exerts its effects is primarily through its ability to form stable complexes with metal ions. The phenanthroline units act as chelating agents, binding to metal ions and stabilizing them. This interaction can influence various molecular pathways, depending on the specific metal ion involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: A simpler analog without the hexane and butyl groups.
2,2’-Biquinoline: Similar structure but with quinoline units instead of phenanthroline.
Uniqueness
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) is unique due to its extended hexane backbone and butyl groups, which provide additional flexibility and steric hindrance. This can lead to the formation of more stable and selective complexes compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
155400-76-3 |
|---|---|
Molekularformel |
C38H42N4 |
Molekulargewicht |
554.8 g/mol |
IUPAC-Name |
2-butyl-9-[6-(9-butyl-1,10-phenanthrolin-2-yl)hexyl]-1,10-phenanthroline |
InChI |
InChI=1S/C38H42N4/c1-3-5-11-31-23-19-27-15-17-29-21-25-33(41-37(29)35(27)39-31)13-9-7-8-10-14-34-26-22-30-18-16-28-20-24-32(12-6-4-2)40-36(28)38(30)42-34/h15-26H,3-14H2,1-2H3 |
InChI-Schlüssel |
VRXVXSFBVHTIOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCCCCC4=NC5=C(C=CC6=C5N=C(C=C6)CCCC)C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


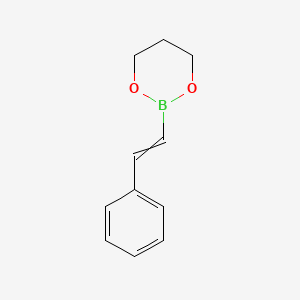
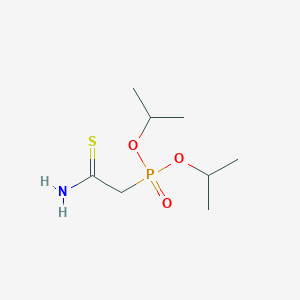
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
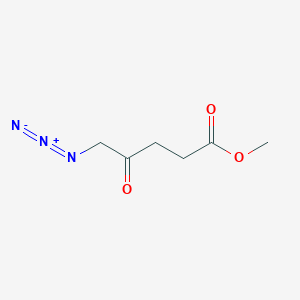

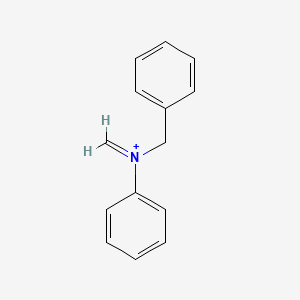
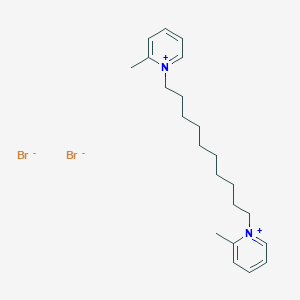
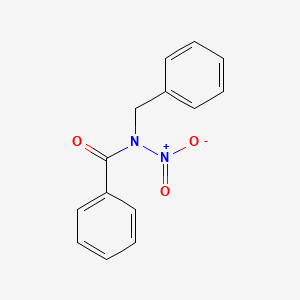
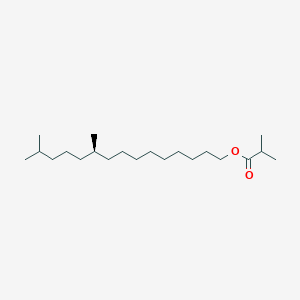
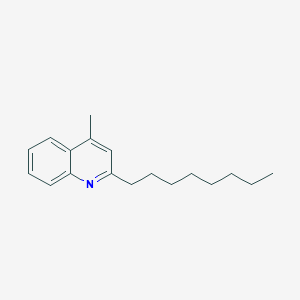
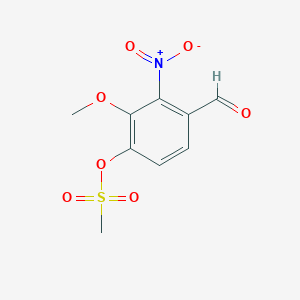
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
